Octahydroindolizin-6-amine dihydrochloride Octahydroindolizin-6-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18057466
InChI: InChI=1S/C8H16N2.2ClH/c9-7-3-4-8-2-1-5-10(8)6-7;;/h7-8H,1-6,9H2;2*1H
SMILES:
Molecular Formula: C8H18Cl2N2
Molecular Weight: 213.15 g/mol

Octahydroindolizin-6-amine dihydrochloride

CAS No.:

Cat. No.: VC18057466

Molecular Formula: C8H18Cl2N2

Molecular Weight: 213.15 g/mol

* For research use only. Not for human or veterinary use.

Octahydroindolizin-6-amine dihydrochloride -

Specification

Molecular Formula C8H18Cl2N2
Molecular Weight 213.15 g/mol
IUPAC Name 1,2,3,5,6,7,8,8a-octahydroindolizin-6-amine;dihydrochloride
Standard InChI InChI=1S/C8H16N2.2ClH/c9-7-3-4-8-2-1-5-10(8)6-7;;/h7-8H,1-6,9H2;2*1H
Standard InChI Key DMZVUTZAVYFYDD-UHFFFAOYSA-N
Canonical SMILES C1CC2CCC(CN2C1)N.Cl.Cl

Introduction

Chemical Structure and Properties

Molecular Characteristics

Octahydroindolizin-6-amine dihydrochloride (C₈H₁₈Cl₂N₂) features a bicyclic structure comprising a six-membered piperidine ring fused to a five-membered pyrrolidine ring. The dihydrochloride salt form introduces two hydrochloride groups, improving aqueous solubility and crystalline stability. Key molecular properties include:

PropertyValue
Molecular Weight213.15 g/mol
Empirical FormulaC₈H₁₈Cl₂N₂
CAS NumberNot explicitly provided
SolubilityEnhanced in polar solvents due to salt form

The saturated octahydroindolizine core reduces conformational flexibility compared to aromatic analogs, potentially enhancing binding specificity to biological targets .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of octahydroindolizin-6-amine dihydrochloride typically involves hydrogenation of indolizine precursors followed by salt formation. A generalized pathway includes:

  • Cyclization: Formation of the indolizine core via intramolecular cyclization of aminoketals or similar precursors .

  • Hydrogenation: Catalytic hydrogenation under controlled pressure (1–3 atm) and temperature (50–100°C) to saturate the bicyclic system.

  • Salt Formation: Treatment with hydrochloric acid to precipitate the dihydrochloride salt.

Aminoketal intermediates, as demonstrated in the synthesis of cis-octahydroindoles, enable enantioselective routes when chiral auxiliaries are employed . For example, phenyl-substituted aminoketals yield enantiopure products with up to 96% chirality transfer under optimized conditions .

Optimization Challenges

Reaction parameters critically influence yield and purity:

  • Temperature: Hydrogenation at 50°C vs. 100°C alters byproduct formation rates.

  • Catalyst Selection: Palladium on carbon (Pd/C) vs. platinum oxide (PtO₂) affects saturation efficiency .

  • Acid Stoichiometry: Excess HCl during salt formation can degrade the amine product, necessitating precise molar ratios .

Future Research Directions

Unanswered Questions

  • Metabolic Stability: Cytochrome P450 isoform interactions remain uncharacterized.

  • Toxicity Profiles: Acute and chronic toxicity studies in model organisms are needed.

Emerging Applications

  • Neuropharmacology: Bicyclic amines show promise as σ-1 receptor ligands for treating neuropathic pain .

  • Oncology: Peptidomimetics incorporating octahydroindolizine motifs may inhibit protein-protein interactions in tumorigenesis .

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